- Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans, Chemical Science, 2019, 10(26), 6531-6538

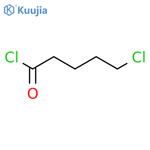

Cas no 942-93-8 (5-Chloro-1-oxo-1-phenylpentane)

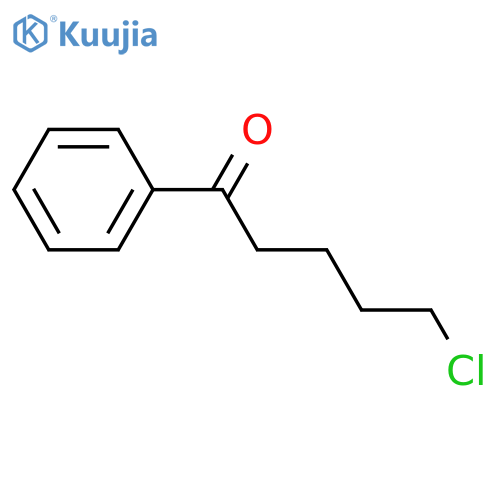

942-93-8 structure

Nom du produit:5-Chloro-1-oxo-1-phenylpentane

Numéro CAS:942-93-8

Le MF:C11H13ClO

Mégawatts:196.673322439194

MDL:MFCD00039390

CID:807503

5-Chloro-1-oxo-1-phenylpentane Propriétés chimiques et physiques

Nom et identifiant

-

- 1-Pentanone,5-chloro-1-phenyl-

- 5-chloro-1-phenylpentan-1-one

- 5-Chloro-1-oxo-1-phenylpentane

- 4-Chlorobutyl phenyl ketone

- 5-Chloro-1-phenyl-1-pentanone

- delta-Chlorovalerophenone

- 5-Chloro-1-phenyl-1-pentanone (ACI)

- Valerophenone, 5-chloro- (6CI, 7CI, 8CI)

- 5-Chlorovalerophenone

- δ-Chlorovalerophenone

-

- MDL: MFCD00039390

- Piscine à noyau: 1S/C11H13ClO/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

- La clé Inchi: HTQNQSPMTCJERU-UHFFFAOYSA-N

- Sourire: O=C(CCCCCl)C1C=CC=CC=1

Propriétés calculées

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 5

Propriétés expérimentales

- Dense: 1.081±0.06 g/cm3 (20 ºC 760 Torr),

- Point de fusion: 176-178 ºC

- Solubilité: Très légèrement soluble (0,15 G / l) (25 ºC),

5-Chloro-1-oxo-1-phenylpentane PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D641471-5g |

5-chloro-1-phenylpentan-1-one |

942-93-8 | 97% | 5g |

$1200 | 2024-06-05 | |

| Fluorochem | 203614-2g |

5-Chloro-1-oxo-1-phenylpentane |

942-93-8 | 97% | 2g |

£424.00 | 2022-03-01 | |

| TRC | C066565-500mg |

5-Chloro-1-oxo-1-phenylpentane |

942-93-8 | 500mg |

$ 395.00 | 2022-06-06 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | CCZ0001-1g |

5-chloro-1-phenylpentan-1-one |

942-93-8 | 99% | 1g |

$380 | 2023-09-07 | |

| abcr | AB363663-5g |

5-Chloro-1-oxo-1-phenylpentane, 97%; . |

942-93-8 | 97% | 5g |

€1232.80 | 2024-04-16 | |

| A2B Chem LLC | AH86256-1g |

5-chloro-1-phenylpentan-1-one |

942-93-8 | 97% | 1g |

$321.00 | 2024-07-18 | |

| eNovation Chemicals LLC | D641471-1g |

5-chloro-1-phenylpentan-1-one |

942-93-8 | 97% | 1g |

$420 | 2024-06-05 | |

| Key Organics Ltd | MS-20973-5G |

5-Chloro-1-oxo-1-phenylpentane |

942-93-8 | >95% | 5g |

£923.00 | 2025-02-08 | |

| abcr | AB363663-2g |

5-Chloro-1-oxo-1-phenylpentane, 97%; . |

942-93-8 | 97% | 2g |

€748.70 | 2024-04-16 | |

| Ambeed | A103922-1g |

5-Chloro-1-phenylpentan-1-one |

942-93-8 | 95+% | 1g |

$361.0 | 2024-04-16 |

5-Chloro-1-oxo-1-phenylpentane Méthode de production

Méthode de production 1

Méthode de production 2

Méthode de production 3

Conditions de réaction

1.1 Solvents: Tetrahydrofuran ; 90 min, 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux

Référence

- Evaluation of bifunctional chiral phosphine oxide catalysts for the asymmetric hydrosilylation of ketimines, Tetrahedron, 2019, 75(50),

Méthode de production 4

Méthode de production 5

Conditions de réaction

1.1 Catalysts: Aluminum chloride ; 25 min, 0 °C; 1 h, 0 °C; 1 h, 20 °C

Référence

- Polymethylene derivatives of nucleic bases bearing ω-functional groups. VIII. ω-Oxo-ω-phenylalkylpyrimidines and -purines, Russian Journal of Bioorganic Chemistry, 2010, 36(4), 477-487

Méthode de production 6

Méthode de production 7

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran

1.2 -

1.3 Reagents: Boron trifluoride etherate Solvents: Acetone , Water

1.2 -

1.3 Reagents: Boron trifluoride etherate Solvents: Acetone , Water

Référence

- Reaction of ω-azido ketones with triphenylphosphine. A general synthesis of cyclic imines, Bulletin de la Societe Chimique de France, 1986, (1), 83-92

Méthode de production 8

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Benzene , Water ; 24 h, rt

1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 2 - 3 atm, 70 °C

1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 2 - 3 atm, 70 °C

Référence

- Palladium and visible-light mediated carbonylative Suzuki-Miyaura coupling of unactivated alkyl halides and aryl boronic acids, Chemical Communications (Cambridge, 2017, 53(51), 6895-6898

Méthode de production 9

Conditions de réaction

1.1 Reagents: Hydrochloric acid Catalysts: Cupric acetate Solvents: N-Methyl-2-pyrrolidone , Water ; 2 h, 25 °C

Référence

- Copper-catalyzed radical ring-opening halogenation with HX, Chemical Communications (Cambridge, 2021, 57(69), 8652-8655

Méthode de production 10

Conditions de réaction

1.1 Reagents: Aluminum chloride Solvents: Benzene

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Synthesis and some properties of 6-[(ω-aroylbutyl)thio]purines, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 35(10), 1225-1229

Méthode de production 11

Conditions de réaction

1.1 Catalysts: Aluminum chloride ; 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Référence

- Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization, Journal of the American Chemical Society, 2022, 144(13), 5756-5761

Méthode de production 12

Conditions de réaction

1.1 Reagents: Trichloromethylsilane Catalysts: Triethylamine , Cuprous iodide Solvents: Dimethylformamide ; 12 h, 28 °C

Référence

- In-situ-generation of alkylsilyl peroxides from alkyl hydroperoxides and their subsequent copper-catalyzed functionalization with organosilicon compounds, Tetrahedron Letters, 2021, 75,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Triethylamine , Chlorodimethylphenylsilane Catalysts: 1,10-Phenanthroline Solvents: Dimethylformamide ; 12 h, rt

Référence

- A new approach for the copper-catalyzed functionalization of alkyl hydroperoxides with organosilicon compounds via in-situ-generated alkylsilyl peroxides, Tetrahedron, 2022, 112,

Méthode de production 14

Méthode de production 15

Conditions de réaction

1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; 7.5 min, 50 °C

1.2 Solvents: Diethyl ether ; 20 min, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Solvents: Diethyl ether ; 20 min, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Référence

- Grignard Reagents on a Tab: Direct Magnesium Insertion under Flow Conditions, Organic Letters, 2017, 19(14), 3747-3750

Méthode de production 16

Conditions de réaction

1.1 Reagents: Chlorosuccinimide , Potassium persulfate Catalysts: Silver nitrate Solvents: 1,2-Dichloroethane , Water ; 8 h, 25 °C

Référence

- Regiospecific synthesis of distally chlorinated ketones via C-C bond cleavage of cycloalkanols, Organic Chemistry Frontiers, 2016, 3(2), 227-232

Méthode de production 17

Méthode de production 18

Conditions de réaction

1.1 Reagents: tert-Butyl hypochlorite Catalysts: 1,10-Phenanthroline , Silver triflate Solvents: Acetonitrile ; 48 h, rt

Référence

- Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of Cycloalkanols, Organic Letters, 2016, 18(4), 684-687

Méthode de production 19

Conditions de réaction

1.1 Reagents: Hydrochloric acid Catalysts: Cupric acetate Solvents: N-Methyl-2-pyrrolidone , Water ; 1 h, rt

Référence

- Green preparation of haloalkyl ketone using hydrogen halide as halogen source, China, , ,

Méthode de production 20

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water

Référence

- Preparation of ω-chloroimines, Synthesis, 1989, (1), 8-12

5-Chloro-1-oxo-1-phenylpentane Raw materials

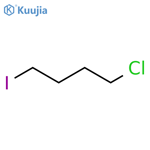

- 1-Chloro-4-iodobutane

-

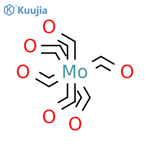

- Hexacarbonylmolybdenum

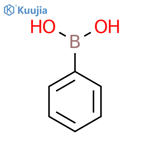

- Phenylboronic acid

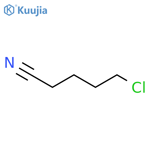

- 5-chloropentanenitrile

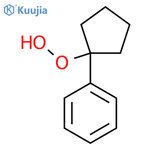

- 1-phenylcyclopentan-1-ol

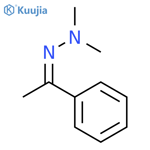

- 2-Propanamine, N-(5-chloro-1-phenylpentylidene)-, (E)-

- 5-Chlorovaleryl chloride

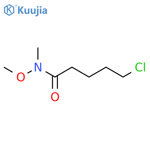

- 5-chloro-N-methoxy-N-methylpentanamide

- 1-Phenyl-cyclopentyl-hydroperoxid

- [N(Z)]-N-(5-Chloro-1-phenylpentylidene)-2-propanamine

5-Chloro-1-oxo-1-phenylpentane Preparation Products

5-Chloro-1-oxo-1-phenylpentane Littérature connexe

-

Shunya Sakurai,Taichi Kano,Keiji Maruoka Chem. Commun. 2021 57 81

-

Saori Tsuzuki,Shunya Sakurai,Akira Matsumoto,Taichi Kano,Keiji Maruoka Chem. Commun. 2021 57 7942

Related Articles

-

Moroside : Un Nouveau Candidat pour la Thérapie des Maladies Métaboliques ? Moroside : Un Nouv……Jun 19, 2025

-

L'effet du 4-trifluorométhylbenzaldéhyde sur les propriétés pharmacocinétiques des molécules Profil ……Jun 19, 2025

-

Caractérisation et applications du 4-Chlororesorcinol dans la chimie bio-pharmaceutique Le 4-Chloror……Jun 17, 2025

-

L'Acide Dodécanoïque en Chimie Bio-Pharmaceutique : Applications et Intérêts L'Acide Dodécanoï……Jun 17, 2025

-

Bortezomib Intermédiaire A : Nouvelles Perspectives en Chimie Bio-pharmaceutique Bortezomib Int……Jun 19, 2025

942-93-8 (5-Chloro-1-oxo-1-phenylpentane) Produits connexes

- 2137817-47-9(2-bromo-N-{3-(1H-imidazol-1-yl)cyclobutylmethyl}acetamide)

- 1804143-12-1(Ethyl 3-(3-ethoxy-3-oxopropyl)-2-(hydroxymethyl)benzoate)

- 937171-63-6(Fmoc-O-benzyl-D-phosphothreonine)

- 2137655-30-0((3-chloro-5-fluorophenyl)methylhydrazine hydrochloride)

- 1806749-11-0(Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1571103-88-2(1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride)

- 29842-64-6(2,6-Dimethyl-4-(4-nitrophenyl)morpholine)

- 2172062-23-4(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxy-N-methylbutanamidooxolane-3-carboxylic acid)

- 1707358-26-6(2-Bromo-6-(thiazolidin-3-yl)benzonitrile)

- 1146975-17-8(4-(2-fluoro-4-nitrophenyl)butanoic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:942-93-8)5-Chloro-1-oxo-1-phenylpentane

Pureté:99%

Quantité:1g

Prix ($):325.0